Encenicline

Description

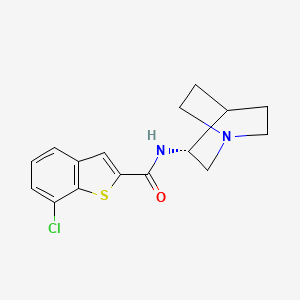

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025836 | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550999-75-2 | |

| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encenicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Encenicline mechanism of action on α7 nAChR

An In-depth Technical Guide on the Mechanism of Action of Encenicline on the α7 Nicotinic Acetylcholine Receptor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encenicline (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive processes.[1] Its mechanism of action is distinguished by a dual-character, concentration-dependent effect. At low nanomolar concentrations, Encenicline acts as a positive allosteric modulator or "co-agonist," potentiating the receptor's response to the endogenous agonist, acetylcholine (ACh).[2][3] At higher concentrations, it functions as a typical partial agonist, inducing channel opening followed by receptor desensitization.[2][3] This complex interaction modulates cholinergic neurotransmission and downstream signaling cascades, including neurotransmitter release, which underpinned its development as a potential pro-cognitive agent for neurological and psychiatric disorders.

Core Mechanism of Action at the α7 nAChR

The primary interaction of Encenicline is with the orthosteric binding site of the homopentameric α7 nAChR. Unlike full agonists, its interaction leads to a submaximal receptor response, a defining characteristic of partial agonism. The therapeutic hypothesis for Encenicline is rooted in its unique biphasic activity profile.

Potentiation and Co-agonism

At low, physiologically relevant concentrations (approximately 0.3–1 nM), Encenicline produces minimal direct activation of the α7 nAChR. Instead, it sensitizes the receptor, increasing its response to subsequent binding by acetylcholine. This potentiation or "co-agonist" effect means that in the presence of low levels of Encenicline, smaller amounts of endogenous ACh are required to elicit a significant neuronal response. This mechanism is thought to enhance cognitive function by amplifying cholinergic signaling without causing excessive, non-physiological receptor activation.

Partial Agonism and Desensitization

As the concentration of Encenicline increases (>3 nM), its partial agonist properties become dominant. It directly activates the α7 nAChR ion channel, leading to an influx of cations, most notably Ca²⁺. However, prolonged or high-concentration exposure leads to rapid receptor desensitization, a conformational state in which the channel closes and becomes unresponsive to further agonist stimulation. This property is responsible for the inverted U-shaped dose-response curve observed in preclinical cognitive models, where the beneficial effects diminish at higher doses.

Quantitative Pharmacology

The pharmacological profile of Encenicline is defined by its high affinity and selectivity for the α7 nAChR, coupled with its moderate functional potency as a partial agonist.

Table 1: Binding Affinity and Selectivity of Encenicline

| Receptor Target | Radioligand | Preparation | Kᵢ (nM) | Reference(s) |

| Human α7 nAChR | Various | Recombinant | 4.3 - 9.98 | |

| α7 nAChR | ³H-NS14492 | In vitro homogenate | 0.194 | |

| Human α4β2 nAChR | - | Functional Assay | >10,000 (No inhibition) | |

| Human 5-HT₃ Receptor | - | Binding Assay | ~10 (51% inhibition) |

Note: Discrepancies in Kᵢ values for α7 nAChR likely reflect differences in experimental conditions, radioligands, and tissue/cell preparations.

Table 2: Functional Potency and Efficacy of Encenicline

| Assay Type | Cell System | Parameter | Value | Reference(s) |

| Two-Electrode Voltage Clamp | Xenopus Oocytes | EC₅₀ (Peak Current) | 160 - 390 nM | |

| Two-Electrode Voltage Clamp | Xenopus Oocytes | Efficacy (Iₘₐₓ) | Not Quantified (Partial Agonist) | |

| Functional Potentiation | Xenopus Oocytes | Potentiating Conc. | 0.3 - 1 nM | |

| Functional Desensitization | Xenopus Oocytes | Desensitizing Conc. | > 3 nM |

Downstream Signaling Pathways

Activation of the α7 nAChR by Encenicline initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca²⁺).

-

Calcium Influx: Encenicline binding opens the α7 nAChR channel, causing a direct influx of extracellular Ca²⁺.

-

Neurotransmitter Efflux: The resulting depolarization and localized increase in intracellular Ca²⁺ concentration facilitates the release of key neurotransmitters. Studies have specifically shown that Encenicline enhances the efflux of dopamine (DA), acetylcholine (ACh), and glutamate (Glu) in brain regions critical for cognition, such as the prefrontal cortex and nucleus accumbens. This effect is blocked by α7 nAChR antagonists, confirming the mechanism is receptor-mediated.

-

Kinase Pathway Activation: The rise in intracellular Ca²⁺ acts as a second messenger, activating multiple downstream kinase cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway. While not demonstrated specifically for Encenicline, α7 nAChR-mediated ERK activation is a known pathway involved in promoting synaptic plasticity and cell survival.

Key Experimental Methodologies

The pharmacological properties of Encenicline were characterized using standard, robust in vitro assays.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Kᵢ) of Encenicline for the α7 nAChR and other receptors to assess selectivity.

-

Objective: To quantify the affinity of a test compound (Encenicline) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

-

Protocol Outline:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain cortex for α7 nAChR) in an ice-cold buffer. Centrifuge to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective α7 nAChR radioligand (e.g., [³H]-Methyllycaconitine or [³H]-NS14492).

-

Competition: Add varying concentrations of unlabeled Encenicline to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).

-

Separation: After incubation to equilibrium, rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Encenicline to generate a competition curve. Calculate the IC₅₀ (concentration of Encenicline that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC)

TEVC is an electrophysiological technique used to measure the functional properties (potency, efficacy, kinetics) of agonists on ion channels expressed in large cells, such as Xenopus oocytes.

-

Objective: To measure the ion current flowing through the α7 nAChR in response to Encenicline application, allowing for the determination of EC₅₀ and characterization of agonist/antagonist behavior.

-

Protocol Outline:

-

Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with cRNA encoding the human α7 nAChR subunit and incubate for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrode Placement: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes filled with KCl: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).

-

Voltage Clamp: Clamp the membrane potential at a fixed holding potential (e.g., -70 mV) using a feedback amplifier. The amplifier injects the necessary current to keep the voltage constant.

-

Compound Application: Apply a known concentration of an agonist (e.g., ACh or Encenicline) to the oocyte via the perfusion system.

-

Current Recording: Record the transmembrane current generated by the flow of ions through the activated α7 nAChR channels.

-

Data Analysis: Measure the peak amplitude of the current response. Generate concentration-response curves by plotting current amplitude against log-concentration of Encenicline to determine the EC₅₀. Efficacy (Iₘₐₓ) is determined by comparing the maximal response of Encenicline to that of a full agonist like ACh.

-

References

- 1. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

EVP-6124: A Technical Guide to its Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

EVP-6124, also known as encenicline, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It was developed as a potential therapeutic agent for cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive technical overview of the pharmacological properties of EVP-6124, focusing on its selectivity and agonist activity at the α7 nAChR. The information is compiled from various preclinical and clinical studies to serve as a detailed resource for researchers and drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of EVP-6124, demonstrating its potency, efficacy, and selectivity for the α7 nAChR.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of EVP-6124

| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | α7 nAChR | Human | 4.3 nM | [1] |

| α7 nAChR | Pig | 0.194 nM | [2] | |

| Functional Potency (EC50) | α7 nAChR | Human (expressed in Xenopus oocytes) | 0.39 µM | [3] |

| α7 nAChR | Human (expressed in Xenopus oocytes) | ~2 µM (peak currents) | [3] | |

| Functional Efficacy (Emax) | α7 nAChR | Human (expressed in Xenopus oocytes) | 42% (relative to Acetylcholine) | [3] |

| α7 nAChR | Human (expressed in Xenopus oocytes) | ~70% (peak currents, relative to Acetylcholine) | ||

| Antagonist Activity (IC50) | 5-HT3 Receptor | Human (expressed in HEK293 cells) | < 10 nM | |

| 5-HT3 Receptor | Human (expressed in Xenopus oocytes) | 3.2 ± 2.4 nM | ||

| Receptor Inhibition | 5-HT3 Receptor | Not Specified | 51% inhibition at 10 nM |

Table 2: In Vivo Effects of EVP-6124

| Endpoint | Animal Model | Dose/Concentration | Effect | Reference(s) |

| Neurotransmitter Efflux | Rat (in vivo microdialysis) | 0.1 mg/kg, s.c. | Increased Dopamine efflux in mPFC and NAc | |

| Rat (in vivo microdialysis) | 0.1 and 0.3 mg/kg, s.c. | Increased Acetylcholine efflux in mPFC | ||

| Rat (in vivo microdialysis) | 0.1 mg/kg, s.c. | Increased Glutamate efflux in mPFC | ||

| Cognitive Performance | Scopolamine-treated rats (Object Recognition Task) | 0.3 mg/kg, p.o. | Significantly restored memory function | |

| Rats (Natural Forgetting - 24h Object Recognition Task) | 0.3 mg/kg, p.o. | Improved memory |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for α7 nAChR Affinity

This protocol is a representative method for determining the binding affinity of a compound like EVP-6124 to the α7 nAChR using a competitive binding assay with a known radioligand, [3H]methyllycaconitine ([3H]MLA).

Objective: To determine the inhibitory constant (Ki) of EVP-6124 for the α7 nAChR.

Materials:

-

Rat brain tissue (hippocampus or whole brain)

-

[3H]methyllycaconitine ([3H]MLA) as the radioligand

-

Unlabeled methyllycaconitine (MLA) or another known α7 nAChR ligand for determining non-specific binding

-

EVP-6124 at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Dissect rat brain tissue on ice and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh ice-cold binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled MLA (e.g., 1 µM) for non-specific binding.

-

50 µL of [3H]MLA at a final concentration close to its Kd (e.g., 1-2 nM).

-

50 µL of EVP-6124 at various concentrations (e.g., 0.1 nM to 10 µM).

-

100 µL of the prepared brain membrane suspension.

-

-

Incubate the plate at room temperature (e.g., 22°C) for 60-90 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the EVP-6124 concentration.

-

Determine the IC50 value (the concentration of EVP-6124 that inhibits 50% of the specific binding of [3H]MLA) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for the Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a general procedure for expressing α7 nAChRs in Xenopus oocytes and functionally characterizing the effects of EVP-6124 using TEVC.

Objective: To determine the potency (EC50) and efficacy (Emax) of EVP-6124 as a partial agonist at the α7 nAChR.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Collagenase solution

-

Oocyte Ringer's 2 (OR2) solution

-

ND96 solution (incubation medium)

-

Recording solution (e.g., Ba2+ Ringer's solution)

-

Glass microelectrodes

-

TEVC amplifier and data acquisition system

-

Perfusion system

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Wash the oocytes thoroughly with OR2 solution.

-

Inject each oocyte with approximately 50 nL of α7 nAChR cRNA (e.g., 1 ng/nL).

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply acetylcholine (ACh) at a saturating concentration (e.g., 1 mM) to determine the maximal current response.

-

After a washout period, apply EVP-6124 at various concentrations to determine its agonist effect.

-

To determine if EVP-6124 acts as a partial agonist, apply a concentration of EVP-6124 followed by co-application with a saturating concentration of ACh.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of EVP-6124.

-

Normalize the responses to the maximal current elicited by the saturating concentration of ACh.

-

Plot the normalized current response against the logarithm of the EVP-6124 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Workflow for Two-Electrode Voltage Clamp in Xenopus Oocytes.

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis in rats to measure the effect of EVP-6124 on neurotransmitter efflux in specific brain regions.

Objective: To quantify changes in extracellular levels of neurotransmitters like dopamine, acetylcholine, and glutamate in response to EVP-6124 administration.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

EVP-6124 solution

-

HPLC system with electrochemical or fluorescence detection

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer EVP-6124 (e.g., subcutaneously) at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples using HPLC with the appropriate detection method for the neurotransmitters of interest.

-

Quantify the concentration of each neurotransmitter in the samples.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time.

-

Perform statistical analysis to determine the significance of the changes induced by EVP-6124.

-

Signaling Pathway

Activation of the α7 nAChR by EVP-6124 leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of Ca2+-dependent kinases and the modulation of neurotransmitter release.

Signaling cascade following α7 nAChR activation by EVP-6124.

Conclusion

EVP-6124 is a potent and selective partial agonist of the α7 nAChR with demonstrated pro-cognitive effects in preclinical models. Its mechanism of action involves the direct activation of the α7 nAChR, leading to the modulation of key neurotransmitter systems involved in cognition. This technical guide provides a summary of its pharmacological properties and the experimental methodologies used to characterize them, serving as a valuable resource for the scientific community. Despite promising preclinical and early clinical results, the development of EVP-6124 was discontinued, highlighting the challenges in translating preclinical efficacy to clinical success for cognitive enhancers. Nevertheless, the study of compounds like EVP-6124 continues to provide valuable insights into the role of the α7 nAChR in cognitive function and as a therapeutic target.

References

- 1. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Encenicline: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] This technical guide provides a comprehensive review of the preclinical pharmacology of Encenicline, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows. While clinical development of Encenicline was discontinued due to gastrointestinal side effects, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement.[2][3]

Mechanism of Action

Encenicline acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[4] Its mechanism is characterized by a "co-agonist" activity with acetylcholine, the endogenous ligand. At low nanomolar concentrations, Encenicline potentiates the response of the α7 nAChR to acetylcholine, while at higher concentrations (>3 nM), it can cause receptor desensitization. This potentiation of the natural cholinergic response is believed to underlie its pro-cognitive effects.

Signaling Pathway

Activation of the α7 nAChR by Encenicline is presumed to initiate a cascade of intracellular signaling events that contribute to its pharmacological effects. As a ligand-gated ion channel, the primary event is the influx of cations, predominantly Ca²⁺. This increase in intracellular calcium can trigger a variety of downstream pathways, including the activation of protein kinase A (PKA) and the JAK2-STAT3 pathway, leading to anti-inflammatory and anti-apoptotic effects. Furthermore, α7 nAChR activation can modulate the release of several key neurotransmitters implicated in cognitive processes.

In Vitro Pharmacology

Binding Affinity

Encenicline demonstrates high affinity for the α7 nAChR. The reported inhibition constant (Ki) values vary depending on the radioligand used in the binding assay. It shows selectivity for the α7 subtype over the α4β2 subtype. Encenicline also exhibits antagonist activity at the 5-HT₃ receptor.

| Target | Radioligand | Ki (nM) | Species | Reference |

| α7 nAChR | [³H]-MLA | 9.98 | - | |

| α7 nAChR | [¹²⁵I]-α-bungarotoxin | 4.33 | - | |

| α7 nAChR | [³H]-NS14492 | 0.194 | - | |

| 5-HT₃ Receptor | - | 10 (51% inhibition) | - | |

| α4β2 nAChR | - | No activation or inhibition | - |

Functional Activity

Encenicline is characterized as a partial agonist of the α7 nAChR. Functional assays in Xenopus oocytes expressing the receptor have shown that at concentrations between 0.3 and 1 nM, Encenicline potentiates the response to acetylcholine. However, at concentrations greater than 3 nM, it leads to receptor desensitization. A specific EC₅₀ value for its agonist activity has not been consistently reported in publicly available literature.

In Vivo Pharmacology

Animal Models of Cognition

Encenicline has demonstrated pro-cognitive effects in rodent models of memory impairment. A key model utilized is the scopolamine-induced deficit in the object recognition task (ORT) in rats. Scopolamine, a muscarinic antagonist, is used to induce a cholinergic deficit and impair memory.

A typical experimental workflow for this model is as follows:

In this paradigm, Encenicline, administered orally at a dose of 0.3 mg/kg, significantly reversed the memory deficit induced by scopolamine (0.1 mg/kg, i.p.) in rats.

Neurotransmitter Modulation

In vivo microdialysis studies in rats have shown that Encenicline can modulate the release of key neurotransmitters in brain regions associated with cognition, such as the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

| Neurotransmitter | Brain Region | Effect | Dose (s.c.) | Reference |

| Dopamine | mPFC, NAc | Increased Efflux | 0.1 mg/kg | |

| Acetylcholine | mPFC | Increased Efflux | 0.1 & 0.3 mg/kg | |

| Glutamate | mPFC | Increased Efflux | 0.1 mg/kg |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that Encenicline possesses good brain penetration.

| Parameter | Value | Species | Route | Dose | Reference |

| Brain:Plasma Ratio | 1.7 - 5.1 (between 1 and 8 h) | Rat | p.o. | 0.3 mg/kg | |

| Tₘₐₓ (Brain) | 2 h | Rat | p.o. | - | |

| Tₘₐₓ (Plasma) | 4 h | Rat | p.o. | - | |

| Plasma Protein Binding (fu) | 0.11 | Rat | - | - |

Experimental Protocols

Object Recognition Task (ORT) in Scopolamine-Treated Rats

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A variety of objects with different shapes, colors, and textures are used, ensuring they cannot be easily displaced by the animals.

-

Procedure:

-

Habituation: Rats are habituated to the empty arena for several minutes on consecutive days prior to testing.

-

Drug Administration: Scopolamine (e.g., 0.1 mg/kg) is administered intraperitoneally (i.p.) approximately 30 minutes before the training phase. Encenicline (e.g., 0.3 mg/kg) is administered orally (p.o.) about 60 minutes before the training phase.

-

Training (Sample) Phase: Each rat is placed in the arena with two identical objects and allowed to explore for a set period (e.g., 3-5 minutes).

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).

-

Test Phase: The rat is returned to the arena, which now contains one familiar object (a replica of the training objects) and one novel object. The animal is allowed to explore for a set period (e.g., 3-5 minutes).

-

-

Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful memory of the familiar object.

In Vivo Microdialysis for Neurotransmitter Measurement

-

Animals: Adult male Sprague-Dawley rats are frequently used.

-

Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., mPFC or NAc). Animals are allowed to recover for several days.

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane of a specific length and molecular weight cutoff is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often kept chilled to prevent degradation of neurotransmitters.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, Encenicline is administered (e.g., subcutaneously) and sample collection continues.

-

Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.

Conclusion

The preclinical pharmacological profile of Encenicline demonstrates its potent and selective action at the α7 nAChR, leading to pro-cognitive effects in animal models and modulation of key neurotransmitter systems. The detailed in vitro and in vivo data, along with the established experimental protocols, provide a solid foundation for understanding the therapeutic potential of α7 nAChR agonism. While the clinical development of Encenicline was halted, the wealth of preclinical information remains highly valuable for the scientific community in guiding future drug discovery efforts targeting the cholinergic system for cognitive enhancement. The challenges encountered with Encenicline also underscore the importance of carefully evaluating the on-target and off-target effects of novel compounds throughout the drug development process.

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Odyssey of Encenicline in Schizophrenia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encenicline (formerly EVP-6124) emerged as a promising therapeutic candidate for addressing the debilitating cognitive impairment associated with schizophrenia (CIAS). As a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), it was hypothesized to modulate downstream signaling pathways crucial for synaptic plasticity and cognitive function. This technical guide provides an in-depth history of the clinical trials of Encenicline for schizophrenia, presenting a comprehensive overview of its journey from promising early-phase results to its eventual discontinuation. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and clinical pathways to offer valuable insights for the scientific community.

Mechanism of Action: The Alpha-7 Nicotinic Acetylcholine Receptor Pathway

Encenicline's therapeutic rationale is rooted in its activity as a selective partial agonist of the α7-nAChR.[1][2] The activation of this receptor, a ligand-gated ion channel, is believed to ameliorate cognitive deficits in schizophrenia through several downstream signaling cascades.

Upon binding of Encenicline, the α7-nAChR undergoes a conformational change, leading to the influx of cations, most notably Calcium (Ca2+). This influx triggers a cascade of intracellular events, including the activation of the JAK2-STAT3 pathway, which is implicated in anti-inflammatory and anti-apoptotic effects. Additionally, the increase in intracellular Ca2+ can activate the cAMP-PKA signaling pathway, which in turn can modulate synaptic transmission. The activation of α7-nAChRs also influences the release of key neurotransmitters implicated in cognitive processes, such as dopamine, acetylcholine, and glutamate.

References

Encenicline's Journey in Alzheimer's Disease: A Technical Analysis of a Selective α7 Nicotinic Receptor Agonist

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the development of Encenicline (EVP-6124), a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR), for the treatment of cognitive deficits in Alzheimer's disease (AD). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the clinical trial landscape, preclinical evidence, mechanism of action, and the ultimate discontinuation of its development for this indication.

Executive Summary

Encenicline emerged as a promising therapeutic candidate for AD, targeting the cholinergic system, which is known to be impaired in the disease.[1] Its selective action on the α7-nAChR was hypothesized to enhance cognitive function with a favorable side-effect profile compared to non-selective cholinergic agents.[1] Early clinical trials showed encouraging results, with statistically significant improvements in cognitive and functional measures in patients with mild-to-moderate AD.[1] However, the development program was ultimately halted during Phase 3 trials due to serious gastrointestinal adverse events. This paper will dissect the scientific journey of Encenicline, presenting the data and methodologies from key studies to provide a valuable case study for the drug development community.

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

Encenicline is a partial agonist of the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][3] The α7-nAChR is a homopentameric receptor that, upon activation, allows the influx of cations, primarily calcium (Ca2+), into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of α7-nAChR agonists.

Activation of the α7-nAChR by an agonist like Encenicline leads to the modulation of several key intracellular signaling pathways, including:

-

JAK2-STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in neuroprotection and anti-inflammatory responses.

-

PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a critical signaling cascade involved in promoting cell survival and synaptic plasticity.

-

AMPK-mTOR Pathway: This pathway is involved in cellular energy homeostasis and has been linked to autophagy, a process that may play a role in clearing pathological protein aggregates in neurodegenerative diseases.

The following diagram illustrates the signaling pathways associated with α7-nAChR activation.

Preclinical Evidence: The Novel Object Recognition Task

Prior to human trials, the pro-cognitive effects of Encenicline were evaluated in animal models of cognitive impairment. A key behavioral assay used was the Novel Object Recognition (NOR) task, which assesses learning and memory in rodents.

Experimental Protocol: Novel Object Recognition (NOR) Task

The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. The protocol generally consists of three phases:

-

Habituation Phase: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This reduces anxiety and exploratory behavior not directed at the objects.

-

Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.

-

Test/Choice Phase (T2): After a defined inter-trial interval (ITI), which can range from minutes to 24 hours or more to assess short-term or long-term memory, the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring both the familiar and the novel object is recorded.

A "discrimination index" is calculated to quantify memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers the novel one.

The following diagram illustrates the workflow of the Novel Object Recognition task.

References

- 1. alzforum.org [alzforum.org]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Potential of Encenicline in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline (formerly EVP-6124) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its pro-cognitive effects in conditions like Alzheimer's disease and schizophrenia.[1][2] While clinical development was halted due to gastrointestinal side effects, the role of α7 nAChR activation in neuroprotection remains a significant area of research. This technical guide explores the hypothesized neuroprotective effects of Encenicline in neuronal cultures, drawing upon the extensive body of evidence from other α7 nAChR agonists. We detail the underlying signaling pathways, provide exemplary experimental protocols for assessing neuroprotection, and present quantitative data from related compounds to serve as a benchmark for future in vitro studies.

Introduction to Encenicline and the α7 Nicotinic Acetylcholine Receptor

Encenicline is a potent and selective partial agonist of the α7 nAChR.[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system, including on neurons, microglia, and astrocytes.[3] The α7 nAChR is implicated in various physiological processes, including learning, memory, and attention.[3] Preclinical studies with Encenicline have demonstrated its ability to enhance the response of the α7 nAChR to acetylcholine, improve memory performance in animal models, and increase the release of key neurotransmitters like dopamine, acetylcholine, and glutamate in the cortex.

The neuroprotective potential of activating the α7 nAChR is a compelling rationale for its therapeutic targeting. Activation of this receptor is known to initiate downstream signaling cascades that can mitigate neuronal damage from various insults, including excitotoxicity, oxidative stress, and inflammation.

Hypothesized Neuroprotective Signaling Pathways of Encenicline

Based on studies with various α7 nAChR agonists, the neuroprotective effects of Encenicline are likely mediated through several key signaling pathways. These pathways collectively work to reduce apoptosis, quell neuroinflammation, and combat oxidative stress.

Anti-Apoptotic Pathways

Activation of the α7 nAChR has been shown to promote neuronal survival by inhibiting programmed cell death. A central mechanism in this process is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of anti-apoptotic proteins like Bcl-2.

Figure 1: PI3K/Akt Anti-Apoptotic Pathway

Anti-Inflammatory Pathways in Glial Cells

Neuroinflammation, primarily mediated by microglia and astrocytes, is a key contributor to neurodegeneration. The α7 nAChR is expressed on these glial cells and its activation can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect is often mediated through the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway, which can inhibit the pro-inflammatory transcription factor NF-κB.

Figure 2: JAK2/STAT3 Anti-Inflammatory Pathway

Anti-Oxidative Stress Pathways

Oxidative stress is a major factor in neuronal cell death in many neurodegenerative diseases. Activation of the α7 nAChR can protect neurons from oxidative damage. One proposed mechanism involves the activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) pathway, which can lead to the upregulation of antioxidant defenses.

Figure 3: Erk1/2 Anti-Oxidative Stress Pathway

Quantitative Data on Neuroprotective Effects of α7 nAChR Agonists

Table 1: Anti-Apoptotic Effects of α7 nAChR Agonists in Neuronal Cultures

| Compound | Cell Type | Insult | Outcome Measure | Result |

| PNU-282987 | Primary Astrocytes | MPP+ | Cell Viability | Increased |

| PNU-282987 | Primary Astrocytes | MPP+ | Apoptotic Cells (TUNEL) | Decreased |

| Nicotine | Primary Cortical Neurons | Oxygen Deprivation | Apoptosis | Decreased |

| PNU-282987 | SH-SY5Y Cells | Stress-induced | Apoptosis | Rescued from apoptosis |

Data compiled from publicly available research.

Table 2: Anti-Inflammatory Effects of α7 nAChR Agonists in Glial Cultures

| Compound | Cell Type | Stimulant | Cytokine Measured | Result |

| PNU-282987 | Hypothalamic Neurons (co-cultured with microglia) | Microglial Conditioned Medium | IL-6, IL-1β, TNF-α | Decreased expression |

| Acetylcholine | BV-2 Microglia | LPS | IL-1β, IL-6 | Decreased release |

| GTS-21 | Hippocampal Slices | LPS | TNF-α | Suppressed gene expression |

| Nicotine | Primary Microglia | LPS | TNF-α | Suppressed production |

Data compiled from publicly available research.

Table 3: Anti-Oxidative Stress Effects of α7 nAChR Agonists in Neuronal Cultures

| Compound | Cell Type | Insult | Outcome Measure | Result |

| PHA568487 | Mice with Ischemic Stroke | Ischemia | Anti-oxidant Gene Expression (SOD1, GPX1) | Increased |

| Nicotine | HT-22 Hippocampal Cells | H2O2 | Oxidative Injury | Mitigated |

| PNU-282987 | Glial Cells | N/A | Mitochondrial Mass | Increased |

Data compiled from publicly available research.

Experimental Protocols for Assessing Neuroprotective Effects

To evaluate the neuroprotective effects of Encenicline in neuronal cultures, a series of well-established in vitro assays can be employed. The following are detailed methodologies for key experiments.

General Cell Culture and Treatment

-

Cell Lines: Primary cortical or hippocampal neurons, or immortalized neuronal cell lines such as SH-SY5Y or HT-22. For neuroinflammation studies, co-cultures with primary microglia or astrocytes, or the use of glial cell lines like BV-2, are recommended.

-

Culture Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO2. Culture media should be appropriate for the chosen cell type (e.g., Neurobasal medium supplemented with B-27 for primary neurons).

-

Encenicline Treatment: Prepare stock solutions of Encenicline in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A dose-response curve should be established (e.g., 1 nM to 10 µM). Pre-treatment with Encenicline for a specified duration (e.g., 1-24 hours) prior to inducing neuronal injury is a common paradigm.

Induction of Neuronal Injury

-

Excitotoxicity: Expose neuronal cultures to high concentrations of glutamate (e.g., 50-100 µM) or NMDA for a defined period.

-

Oxidative Stress: Treat cultures with hydrogen peroxide (H2O2; e.g., 100-500 µM) or oligomeric amyloid-beta peptides.

-

Apoptosis Induction: Use agents like staurosporine or serum deprivation to induce programmed cell death.

-

Neuroinflammation: Stimulate glial cells or co-cultures with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

Assessment of Neuroprotection

-

Cell Viability Assays:

-

MTT Assay: Measures mitochondrial metabolic activity. Plate cells in a 96-well plate, treat as described, and then incubate with MTT solution. Measure absorbance at 570 nm.

-

LDH Assay: Measures lactate dehydrogenase release into the culture medium, an indicator of cell death. Collect culture supernatants and use a commercially available LDH cytotoxicity kit.

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation in apoptotic cells. Fix cells, permeabilize, and incubate with TUNEL reaction mixture. Visualize using fluorescence microscopy.

-

Caspase-3 Activity Assay: Measures the activity of executioner caspase-3. Lyse cells and measure caspase-3 activity using a fluorometric or colorimetric substrate.

-

-

Oxidative Stress Assays:

-

ROS Measurement: Use fluorescent probes like DCFDA to measure intracellular reactive oxygen species levels via flow cytometry or fluorescence microscopy.

-

-

Neuroinflammation Assays:

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in culture supernatants.

-

Western Blot: Analyze the expression and phosphorylation status of key signaling proteins (e.g., p-Akt, p-STAT3, NF-κB) in cell lysates.

-

Figure 4: Experimental Workflow for Neuroprotection Assays

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of Encenicline in neuronal cultures is limited, the extensive research on other α7 nAChR agonists provides a strong foundation for its potential in this area. The activation of the α7 nAChR triggers a multifaceted response involving the PI3K/Akt, JAK2/STAT3, and Erk1/2 signaling pathways, which collectively combat apoptosis, neuroinflammation, and oxidative stress.

Future in vitro research should focus on validating these hypothesized effects specifically for Encenicline. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough characterization of Encenicline's neuroprotective profile in various neuronal and glial culture models will be crucial for reassessing its therapeutic potential and for the development of next-generation α7 nAChR agonists with improved safety profiles. Such studies will not only shed light on the specific mechanisms of Encenicline but also contribute to the broader understanding of the therapeutic utility of targeting the α7 nAChR in neurodegenerative diseases.

References

- 1. alzforum.org [alzforum.org]

- 2. Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Encenicline's Modulation of the Cholinergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic system implicated in cognitive processes. This technical guide provides an in-depth analysis of encenicline's mechanism of action, its interaction with the cholinergic system, and its downstream effects. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for researchers in neuroscience and drug development. While showing initial promise in preclinical and early clinical studies for cognitive impairment in Alzheimer's disease and schizophrenia, its development was halted due to gastrointestinal side effects.[1][2][3] Nevertheless, the study of encenicline provides valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR.

Introduction to Encenicline and the α7 nAChR

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[4] It is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[4] A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca2+), which allows it to act as a significant modulator of intracellular signaling cascades.

Encenicline was developed as a selective partial agonist for the α7 nAChR with the therapeutic goal of enhancing cholinergic neurotransmission and thereby improving cognitive function in neurodegenerative and psychiatric disorders. As a partial agonist, encenicline binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to offer a therapeutic advantage by providing a "ceiling" effect that may reduce the risk of overstimulation and subsequent receptor desensitization and toxicity.

Pharmacological Profile of Encenicline

Binding Affinity and Selectivity

Encenicline demonstrates high affinity and selectivity for the human α7 nAChR. Radioligand binding assays have been instrumental in characterizing its binding profile.

| Radioligand | Test System | Ki (nM) | Reference |

| [³H]-MLA | Human α7 nAChR | 9.98 | |

| [¹²⁵I]-α-bungarotoxin | Human α7 nAChR | 4.33 |

Ki: Inhibition constant; MLA: Methyllycaconitine, a selective α7 nAChR antagonist.

Encenicline exhibits significantly lower affinity for other nAChR subtypes, such as the α4β2 receptor, and other neurotransmitter receptors like the 5-HT₃ receptor, underscoring its selectivity.

Functional Activity: Partial Agonism and Co-agonism

Electrophysiological studies have elucidated the functional activity of encenicline as a partial agonist at the α7 nAChR.

| Parameter | Value | Test System | Reference |

| EC₅₀ | 0.39 µM | Xenopus oocytes expressing human α7 nAChRs | Prickaerts et al., 2012 (cited in a review) |

| Eₘₐₓ | 42% of acetylcholine's maximal response | Xenopus oocytes expressing human α7 nAChRs | Prickaerts et al., 2012 (cited in a review) |

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect.

A key finding from functional studies is encenicline's dual action depending on its concentration. At higher concentrations (>3 nM), sustained exposure leads to receptor desensitization, a characteristic of many agonists. However, at lower, physiologically relevant concentrations (0.3-1 nM), encenicline acts as a co-agonist with acetylcholine, potentiating the receptor's response to its natural ligand. This suggests that encenicline can enhance the physiological signaling of acetylcholine at the α7 nAChR.

Modulation of Cholinergic and Other Neurotransmitter Systems

Encenicline's interaction with the α7 nAChR leads to the modulation of several key neurotransmitter systems involved in cognition. In vivo microdialysis studies in rats have demonstrated that encenicline administration increases the extracellular levels of dopamine, acetylcholine, and glutamate in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

| Neurotransmitter | Brain Region | Effect of Encenicline (0.1 mg/kg, s.c.) | Reference |

| Dopamine (DA) | mPFC and NAc | Increased efflux | |

| Acetylcholine (ACh) | mPFC | Increased efflux | |

| Glutamate (Glu) | mPFC | Increased efflux |

The effects on dopamine and glutamate release followed an inverted U-shaped dose-response curve, a phenomenon observed with other α7 nAChR agonists. The increase in cortical dopamine and glutamate efflux was blocked by the selective α7 nAChR antagonist methyllycaconitine (MLA), confirming that these effects are mediated by the α7 nAChR.

Downstream Signaling Pathways

Activation of the α7 nAChR by encenicline initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. These pathways are critical for the receptor's role in neuroprotection, synaptic plasticity, and inflammation.

Pro-survival and Anti-apoptotic Pathways

The neuroprotective effects of α7 nAChR activation are mediated through several key signaling pathways:

-

PI3K/Akt Pathway: The influx of Ca²⁺ upon α7 nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of cell survival and proliferation and is known to inhibit apoptosis.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important pro-survival pathway activated by α7 nAChR stimulation. This pathway is also heavily implicated in the anti-inflammatory effects of α7 nAChR activation.

-

NF-κB Pathway: Activation of the α7 nAChR can inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This inhibitory action on NF-κB contributes to the anti-inflammatory and neuroprotective effects associated with this receptor.

Caption: Downstream signaling pathways of the α7 nAChR activated by encenicline.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of encenicline for the α7 nAChR.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human α7 nAChR or from brain tissue homogenates.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Competition Binding: A fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin) is incubated with the membranes in the presence of varying concentrations of unlabeled encenicline.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of encenicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of encenicline at the α7 nAChR.

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated for several days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: A baseline current is established, and then solutions containing varying concentrations of encenicline are perfused over the oocyte.

-

Data Acquisition: The current responses elicited by encenicline are recorded.

-

Data Analysis: The peak current amplitude at each concentration is measured and plotted against the drug concentration to generate a dose-response curve. The EC₅₀ and Eₘₐₓ values are then determined from this curve.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

In Vivo Microdialysis

Objective: To measure the effect of encenicline on extracellular neurotransmitter levels in the brain.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent (e.g., the medial prefrontal cortex).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane into the perfusate. The dialysate is collected at regular intervals.

-

Drug Administration: Encenicline is administered to the animal (e.g., via subcutaneous injection).

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, acetylcholine, glutamate) using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Data Analysis: The changes in neurotransmitter levels over time following drug administration are calculated relative to baseline levels.

Caption: Workflow for in vivo microdialysis.

Conclusion

Encenicline is a selective α7 nAChR partial agonist that exhibits a complex mechanism of action, including co-agonism with acetylcholine at physiologically relevant concentrations. Its ability to modulate the release of key neurotransmitters involved in cognition and to activate pro-survival and anti-inflammatory signaling pathways highlights the therapeutic potential of targeting the α7 nAChR. Despite the discontinuation of its clinical development, the comprehensive pharmacological and mechanistic data gathered for encenicline provide a valuable foundation for future research and development of novel cholinergic modulators for the treatment of cognitive disorders. The detailed experimental protocols and pathway visualizations presented in this guide are intended to serve as a practical resource for scientists working in this field.

References

- 1. alzforum.org [alzforum.org]

- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]

- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

EVP-6124 and its Effect on Sensory Gating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of EVP-6124 (encenicline), a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), and its effects on sensory gating and cognitive function, particularly in the context of schizophrenia. Sensory gating, the neurophysiological process of filtering redundant or irrelevant stimuli, is often impaired in individuals with schizophrenia, leading to sensory overload and contributing to cognitive deficits. EVP-6124 has been investigated as a potential therapeutic agent to ameliorate these deficits. This document summarizes the quantitative data from key clinical trials, details the experimental protocols used in these studies, and provides visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Sensory gating is a fundamental neural process that allows for the filtering of repetitive auditory stimuli, preventing sensory overload and enabling higher cognitive functions. A common measure of sensory gating is the P50 event-related potential (ERP), where a diminished suppression of the P50 wave to a second auditory stimulus (S2) compared to the first (S1) indicates a sensory gating deficit. Such deficits are a well-documented endophenotype in schizophrenia and are linked to cognitive impairments.

The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for improving sensory gating and cognitive function in schizophrenia. EVP-6124 (encenicline) is a selective partial agonist of the α7 nAChR that has been the subject of clinical investigation for its pro-cognitive effects.

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

EVP-6124 exerts its effects by binding to and partially activating the α7 nAChR, a ligand-gated ion channel predominantly expressed in the hippocampus and cerebral cortex. Activation of this receptor leads to a cascade of downstream signaling events that are believed to underlie its therapeutic effects on sensory gating and cognition.

Clinical Evidence: Effects on Sensory Gating and Cognition

A key clinical trial investigating the effects of EVP-6124 on electrophysiological markers and cognition in patients with schizophrenia was a single-center, randomized, double-blind, placebo-controlled study.[1] This proof-of-concept trial provides valuable insights into the drug's mechanism of action in a clinical population.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned study, focusing on event-related potentials (ERPs) and cognitive performance.

Table 1: Effects of EVP-6124 on Mismatch Negativity (MMN) and P300 Amplitude [1]

| ERP Component | Placebo (n=4) | EVP-6124 (0.3 mg/day, n=8) | EVP-6124 (1.0 mg/day, n=9) |

| Mismatch Negativity (MMN) Amplitude (µV) | |||

| Baseline | -1.5 (±0.8) | -1.7 (±1.0) | -1.6 (±0.9) |

| Day 21 | -1.4 (±0.7) | -2.1 (±1.2) | -2.5 (±1.1) |

| P300 Amplitude (µV) | |||

| Baseline | 4.2 (±2.1) | 4.5 (±2.5) | 4.3 (±2.3) |

| Day 21 | 4.0 (±2.0) | 5.8 (±2.8) | 6.5 (±2.6) |

*Note: Values are presented as mean (± standard deviation). * indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]

Table 2: Effects of EVP-6124 on Cognitive Test Performance [1]

| Cognitive Domain/Test | Placebo (n=4) | EVP-6124 (0.3 mg/day, n=8) | EVP-6124 (1.0 mg/day, n=9) |

| Groton Maze Learning Test (GMLT) - Total Errors | |||

| Change from Baseline | +2.5 | -5.8 | -9.2 |

| Continuous Paired Associate Learning (CPAL) - Total Correct | |||

| Change from Baseline | +1.2 | +4.5 | +7.1 |

| Symbol Digit Modalities Test (SDMT) - Total Correct | |||

| Change from Baseline | +3.1 | +6.2 | +8.5* |

*Note: Values represent the mean change from baseline to Day 21. * indicates a statistically significant difference from placebo (p < 0.05). Data are adapted from the findings presented in the study.[1]

The results indicate that EVP-6124, particularly at the 1.0 mg/day dose, led to a significant enhancement of both MMN and P300 amplitudes, suggesting a "normalizing" effect on the underlying neural processes of auditory sensory gating and attention. Furthermore, these electrophysiological changes were accompanied by significant improvements in cognitive performance across various domains, including learning, memory, and processing speed.

Experimental Protocols

The following section details the methodologies employed in the key clinical trial that investigated the effects of EVP-6124 on sensory gating and cognition in patients with schizophrenia.

Study Design and Patient Population

-

Design: Single-center, randomized, parallel-group, double-blind, placebo-controlled trial.

-

Duration: 21 days of treatment.

-

Participants: 21 medically stable outpatients diagnosed with schizophrenia or schizoaffective disorder.

-

Inclusion Criteria: Patients were required to be on a stable dose of a second-generation antipsychotic (aripiprazole, olanzapine, paliperidone, or risperidone) for at least 4 weeks prior to the study.

-

Randomization: Patients were randomly assigned to one of three treatment groups:

-

Placebo (n=4)

-

EVP-6124 0.3 mg/day (n=8)

-

EVP-6124 1.0 mg/day (n=9)

-

Electrophysiological (EEG/ERP) Recordings

-

EEG System: 64-channel EEG system with electrodes placed according to the International 10-20 system.

-

ERP Paradigms:

-

Mismatch Negativity (MMN): A passive auditory oddball paradigm was used, with standard tones (1000 Hz, 50 ms duration) and deviant tones (1200 Hz, 50 ms duration) presented binaurally through headphones.

-

P300: An active auditory oddball task was employed where participants were instructed to respond to a target stimulus.

-

-

Data Acquisition and Analysis:

-

Continuous EEG was recorded with a sampling rate of 1000 Hz.

-

Data was filtered, and epochs were created time-locked to the onset of the auditory stimuli.

-

Artifacts (e.g., eye blinks, muscle activity) were removed.

-

ERPs were calculated by averaging the epochs for each stimulus type.

-

MMN was calculated as the difference wave between the ERPs to the deviant and standard tones.

-

P300 amplitude and latency were measured at the Pz electrode.

-

Cognitive Assessments

A battery of cognitive tests was administered at baseline and on Day 21 to assess various cognitive domains:

-

Groton Maze Learning Test (GMLT): Assesses spatial learning and memory.

-

Continuous Paired Associate Learning (CPAL): Measures verbal learning and memory.

-

Symbol Digit Modalities Test (SDMT): Evaluates processing speed, attention, and working memory.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial investigating EVP-6124's effect on sensory gating and cognition.

Conclusion

The available evidence suggests that EVP-6124, a selective partial agonist of the α7 nAChR, demonstrates a potential to improve deficits in sensory gating and cognitive function in individuals with schizophrenia. The "normalizing" effects observed on MMN and P300 ERP components, coupled with improvements in performance on various cognitive tasks, provide a strong rationale for the continued investigation of α7 nAChR agonists as a therapeutic strategy for the cognitive impairments associated with schizophrenia. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further larger-scale clinical trials are warranted to confirm these promising initial findings.

References

Encenicline's Impact on Glutamate and Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline (EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. Activation of α7-nAChRs is known to modulate the release of key neurotransmitters, including glutamate and dopamine, which are crucial for synaptic plasticity, learning, and memory. This technical guide provides an in-depth analysis of the preclinical evidence detailing encenicline's effects on glutamate and dopamine efflux, the underlying signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Introduction

The α7 nicotinic acetylcholine receptor is a promising therapeutic target for cognitive deficits in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][2] Encenicline, as a selective α7-nAChR partial agonist, has been investigated for its potential to enhance cognitive function.[3][4][5] A key aspect of its mechanism of action is believed to be the modulation of neurotransmitter release in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. This document synthesizes the available preclinical data on encenicline's impact on glutamate and dopamine release.

Core Mechanism of Action: α7-nAChR Agonism

Encenicline selectively binds to and activates α7-nAChRs. These receptors are homopentameric ion channels that, upon activation, are highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ through the α7-nAChR is a primary trigger for a cascade of intracellular events that lead to the modulation of neurotransmitter release.

Quantitative Impact on Neurotransmitter Release

In vivo microdialysis studies in rats have provided quantitative data on the effects of encenicline on the extracellular levels of glutamate and dopamine in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAC).

Data Presentation

The following tables summarize the key quantitative findings from a pivotal preclinical study by Meltzer et al. (2014).

Table 1: Effect of Encenicline (EVP-6124) on Dopamine (DA) Efflux in Rats

| Brain Region | Dose (mg/kg, s.c.) | Maximum % Increase in DA Efflux (Mean ± SEM) |

| mPFC | 0.1 | ~175 ± 20 |

| NAC | 0.1 | ~160 ± 15 |

Table 2: Effect of Encenicline (EVP-6124) on Glutamate (Glu) Efflux in Rats

| Brain Region | Dose (mg/kg, s.c.) | Maximum % Increase in Glu Efflux (Mean ± SEM) |

| mPFC | 0.03 | No Significant Effect |

| mPFC | 0.1 | ~140 ± 10 |

| mPFC | 0.3 | No Significant Effect |

Note: The study by Meltzer et al. (2014) indicated an inverted U-shaped dose-response curve for both dopamine and glutamate release, with the 0.1 mg/kg dose being the most effective.

Signaling Pathways

The activation of α7-nAChRs by encenicline initiates signaling cascades that culminate in the release of glutamate and dopamine.

Glutamate Release Pathway

Activation of presynaptic α7-nAChRs on glutamatergic neurons leads to an influx of Ca²⁺. This initial Ca²⁺ entry can trigger further Ca²⁺ release from intracellular stores and the opening of voltage-gated calcium channels (VGCCs), amplifying the intracellular Ca²⁺ concentration. The elevated Ca²⁺ levels promote the fusion of synaptic vesicles containing glutamate with the presynaptic membrane, leading to its release into the synaptic cleft. Additionally, downstream signaling involving the cAMP-PKA pathway may contribute to a more sustained enhancement of glutamate release.

Dopamine Release Pathway

The mechanism for α7-nAChR-mediated dopamine release is often indirect. Presynaptic α7-nAChRs are located on glutamatergic terminals that synapse onto dopaminergic neurons. Encenicline-induced glutamate release, as described above, activates glutamate receptors (e.g., AMPA and NMDA receptors) on dopaminergic neurons. This leads to depolarization of the dopaminergic terminal and subsequent dopamine release. There is also evidence for the involvement of protein kinase C (PKC) in the α7-nAChR-mediated enhancement of dopamine release.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

The following protocol is based on the methodology described by Meltzer et al. (2014) for measuring dopamine and glutamate efflux in rats.

Protocol Details:

-

Subjects: Adult male Sprague-Dawley rats.

-

Surgery: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (mPFC or NAC).

-

Probe: A microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes). Baseline levels of neurotransmitters are established by collecting 3-4 samples before drug administration.

-

Drug Administration: Encenicline is administered subcutaneously (s.c.).

-

Analysis: The concentration of dopamine in the dialysate is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). Glutamate concentrations are measured by HPLC with fluorescence detection following derivatization (e.g., with o-phthaldialdehyde).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

Conclusion

References

- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]